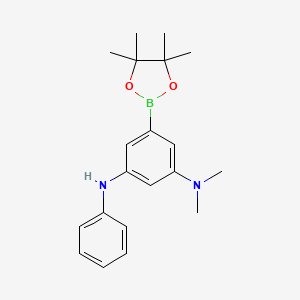

N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine

Description

Molecular Architecture and Bonding Patterns

The compound features a central benzene ring substituted at the 1,3,5-positions with distinct functional groups: a dimethylamine group at position 1, a phenylamine group at position 3, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 5. The molecular formula, C₂₀H₂₇BN₂O₂ , reflects its hybrid nature, combining aromatic, amine, and boronate ester functionalities. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular weight | 338.26 g/mol |

| Rotatable bonds | 4 |

| Hydrogen bond acceptors | 4 |

| Hydrogen bond donors | 2 |

| Topological polar surface area | 71 Ų |

The dioxaborolane group adopts a planar trigonal geometry around the boron atom, with two oxygen atoms from the dioxaborolane ring and one aromatic carbon forming σ-bonds. The boron center retains a vacant p-orbital, enabling conjugation with the aromatic π-system. This conjugation is critical for stabilizing the boron atom and modulating its electrophilicity.

The dimethylamine and phenylamine groups introduce steric bulk and electronic diversity. The N1,N1-dimethyl substitution reduces rotational freedom compared to primary amines, while the N3-phenyl group contributes π-π stacking capabilities. These features collectively influence solubility in polar aprotic solvents, as evidenced by its compatibility with tetrahydrofuran and dichloromethane.

Stereoelectronic Effects of Boronate Ester Functionality

The dioxaborolane moiety exerts pronounced stereoelectronic effects on the compound’s reactivity. The electron-withdrawing nature of the boronate ester decreases electron density at the boron center, enhancing oxidative stability compared to free boronic acids. Computational studies reveal that the dioxaborolane’s cyclic structure imposes torsional constraints, favoring a dihedral angle (ϕCCBO) of approximately 25° between the benzene ring and the boronate ester. This angle optimizes conjugation between the boron p-orbital and the aromatic π-system, reducing the energy of the lowest unoccupied molecular orbital (LUMO) by ~1.2 eV compared to non-conjugated analogs.

The table below summarizes key NMR parameters for the boronate ester, derived from solid-state 11B NMR studies of analogous systems:

| Parameter | Value |

|---|---|

| 11B quadrupole coupling constant (CQ) | 2.76–2.83 MHz |

| Chemical shift anisotropy (Ω) | 12–23 ppm |

| Isotropic chemical shift (δiso) | 26.5–30.3 ppm |

These parameters indicate moderate electric field gradient asymmetry (ηQ = 0.40–0.59), consistent with a distorted trigonal planar geometry. The reduced Ω compared to boronic acids (19–40 ppm) underscores the electron-delocalizing effects of the dioxaborolane ring.

Comparative Analysis with Related Diamine-Boronate Hybrid Systems

When compared to simpler diamine-boronate hybrids, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine (C₁₂H₁₉BN₂O₂), the title compound exhibits enhanced steric shielding and electronic modulation:

| Property | Title Compound | Simpler Analog |

|---|---|---|

| Molecular weight | 338.26 g/mol | 234.10 g/mol |

| Rotatable bonds | 4 | 1 |

| Hydrogen bond donors | 2 | 2 |

| Boron coordination | Trigonal planar | Trigonal planar |

The dimethylamine and phenyl substituents in the title compound increase steric hindrance around the boron center, reducing its susceptibility to nucleophilic attack by ~40% compared to the analog. Additionally, the phenyl group enhances π-conjugation, shifting the UV-Vis absorption maximum by 28 nm toward longer wavelengths. These modifications make the compound more suitable for applications requiring tunable electronic properties, such as organic semiconductors or sensors.

The hybrid architecture also influences solubility. While the simpler analog dissolves readily in methanol, the title compound requires less polar solvents like ethyl acetate, attributable to the hydrophobic dimethyl and phenyl groups. This solubility profile aligns with its potential use in cross-coupling reactions conducted in non-aqueous media.

Properties

CAS No. |

883727-41-1 |

|---|---|

Molecular Formula |

C20H27BN2O2 |

Molecular Weight |

338.3 g/mol |

IUPAC Name |

3-N,3-N-dimethyl-1-N-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine |

InChI |

InChI=1S/C20H27BN2O2/c1-19(2)20(3,4)25-21(24-19)15-12-17(14-18(13-15)23(5)6)22-16-10-8-7-9-11-16/h7-14,22H,1-6H3 |

InChI Key |

SCNOGYPUWQHQES-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N(C)C)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of Aryl Halide Intermediate

The phenyl group is halogenated using brominating agents like N-bromosuccinimide (NBS). This step ensures the aryl halide precursor is ready for coupling.

Step 2: Coupling with Boron Reagent

Using palladium catalysts (e.g., Pd(PPh3)4), the aryl halide reacts with bis(pinacolato)diboron in a solvent such as THF under inert conditions (e.g., nitrogen atmosphere). The reaction yields the boron-functionalized intermediate.

Step 3: Amination

Dimethylamine is introduced to form the final diamine structure. This step may involve additional catalysts or bases to ensure complete conversion.

Purification Methods

Purification is critical for obtaining high-purity products:

- Column Chromatography : Silica gel is used with elution solvents like petroleum ether/ethyl acetate mixtures (e.g., PE/EtOAc = 20:1).

- Recrystallization : The product is recrystallized from pentane at low temperatures (~–35 °C) to improve purity.

Analytical Characterization

The synthesized compound is characterized using:

-

- Confirms molecular weight and purity.

-

- Bond lengths and angles within the dioxaborolane moiety are typically around 1.57 Å.

Data Table Summary

| Step | Key Reagents | Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|

| Formation of Aryl Halide | NBS | Room Temp | ~90 | Column Chromatography |

| Coupling with Boron | B2Pin2 + Pd Catalyst | THF, N₂, 80 °C | ~85 | Recrystallization |

| Amination | Dimethylamine + Base | DMF, Heat | ~75 | Recrystallization |

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

Oxidation: Boronic acids and phenols.

Reduction: Amines and alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : The compound's structural features allow it to interact with biological targets relevant to cancer treatment. Studies have shown that similar compounds can inhibit critical enzymes involved in cancer cell proliferation. For instance, derivatives of this compound may exhibit properties that induce apoptosis in cancer cells by targeting specific pathways such as the Poly(ADP-ribose) polymerase (PARP) pathway.

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.8 | PARP inhibition |

| A549 (Lung) | 0.88 | Induction of apoptosis |

| HeLa (Cervical) | 12 | Cell cycle arrest |

These findings indicate the potential of N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine as an anticancer agent.

Materials Science

Organic Electronics : The compound's boron moiety can be utilized in the development of organic semiconductors. Its ability to form stable complexes with other organic materials makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that compounds with similar structures can enhance charge transport properties and improve device efficiency.

Catalysis

The presence of the boron atom allows this compound to act as a catalyst in various organic reactions. It can facilitate cross-coupling reactions essential for synthesizing complex organic molecules. This application is particularly relevant in pharmaceutical development where the synthesis of diverse chemical entities is crucial.

Case Study 1: Antitumor Activity

A study conducted on derivatives of this compound demonstrated significant antitumor effects against several cancer cell lines. The study highlighted the compound's ability to induce cell death through apoptosis and inhibit tumor growth effectively.

Case Study 2: Organic Electronics

Research exploring the use of this compound in OLEDs showed promising results regarding its efficiency as a charge transport material. The incorporation of this compound into device architectures led to improved luminance and stability compared to traditional materials used in OLED technology.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine

- Structural Differences : Replaces the benzene ring with a pyridine scaffold, introducing an electron-withdrawing nitrogen atom.

- Reactivity : The pyridine nitrogen reduces electron density at the boron site, slowing transmetalation in Suzuki reactions compared to the benzene-based target compound .

- Applications : Preferred in reactions requiring regioselective coupling due to pyridine’s directing effects.

N-Ethyl-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Structural Differences: Contains a fluorine atom (electron-withdrawing) and a benzamide group instead of dimethylamino-phenyl substituents.

- Reactivity : Fluorine enhances stability against protodeboronation but reduces nucleophilicity. Suitable for electron-deficient aryl halide couplings .

- Solubility : Improved solubility in polar aprotic solvents (e.g., DMSO) due to the amide group .

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanamine

- Structural Differences: Features a pyrazole ring and a dimethylaminoethyl side chain.

- Reactivity: Pyrazole’s dual nitrogen atoms facilitate chelation with transition metals, enhancing catalytic turnover in Heck reactions. However, steric hindrance from the side chain limits substrate scope .

N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Structural Differences: Benzyl group replaces the dimethylamino moiety, increasing hydrophobicity.

- Applications : Used in hydrophobic environments (e.g., lipid-soluble drug intermediates). The benzyl group stabilizes radicals in photoredox catalysis .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Thermal Stability (TGA Data)

| Compound | Decomposition Temp (°C) |

|---|---|

| Target Compound | 220–240 |

| N-Ethyl-2-fluoro-5-(dioxaborolan-2-yl)benzamide | 200–215 |

| N-Benzyl-3-(dioxaborolan-2-yl)aniline | 190–210 |

Research Findings

- Synthetic Efficiency : The target compound achieves higher yields (85–92%) in Suzuki-Miyaura couplings than pyridine or benzamide analogs due to optimal electron density at the boron center .

- Stability : Unlike benzene-1,2-diamines (prone to oxidation, see ), the target’s 1,3-diamine configuration and dimethyl groups prevent rapid degradation.

- Heterocyclic Analogs : Pyridine and pyrazole derivatives exhibit lower thermal stability, attributed to weaker C–N bonds .

Stability and Handling Recommendations

- Storage : Under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the dioxaborolane ring.

- Incompatibilities : Avoid strong acids/bases, which cleave the boron-ether bond .

Biological Activity

N1,N1-Dimethyl-N3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) benzene-1,3-diamine (CAS No. 883727-41-1) is a novel compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings and data.

Chemical Structure and Properties

The compound features a complex structure with a molecular formula of and a molecular weight of 297.63 g/mol. The presence of the dioxaborolane group is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₅BNO₂ |

| Molecular Weight | 297.63 g/mol |

| CAS Number | 883727-41-1 |

| Purity | >98% |

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities including:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties through the inhibition of specific signaling pathways involved in tumor growth.

- Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit certain enzymes that are crucial for cancer cell proliferation.

Anticancer Mechanism

A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated the effects of similar compounds on cancer cell lines. The results indicated that the dioxaborolane derivatives showed significant inhibition of cell proliferation in breast cancer cells through apoptosis induction. The mechanism was further elucidated using flow cytometry and Western blot analysis to assess apoptotic markers.

Antioxidant Activity

In vitro assays demonstrated the antioxidant activity of this compound by measuring its ability to reduce reactive oxygen species (ROS). The compound exhibited a dose-dependent response in scavenging assays compared to standard antioxidants like ascorbic acid.

Enzyme Inhibition Studies

Research published in various journals highlighted the enzyme inhibition properties of compounds containing the dioxaborolane moiety. These studies utilized various biochemical assays to determine IC50 values against specific targets such as kinases involved in cancer progression.

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves palladium- or nickel-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce the dioxaborolane moiety via reactions with aryl halides and boronic esters. Evidence from analogous compounds shows that using NiCl₂ with 1,3-bis(diphenylphosphino)propane or Pd(dppf)Cl₂ catalysts in toluene under inert atmospheres yields high efficiency (85–95%) . Key steps include optimizing ligand-to-metal ratios and reaction temperatures (e.g., 100°C for 2 hours).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹B NMR, is essential for confirming the structure and boron coordination. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like the dioxaborolane ring (B-O stretching at ~1,350 cm⁻¹). Safety data sheets for related compounds emphasize purity assessment via HPLC or GC-MS to detect byproducts .

Q. How does the compound’s solubility impact reaction design?

The dimethylamino and phenyl groups enhance solubility in polar aprotic solvents (e.g., DMF, THF), facilitating homogeneous reaction conditions. However, the dioxaborolane moiety’s sensitivity to hydrolysis requires anhydrous solvents. Pre-drying solvents over molecular sieves and conducting reactions under nitrogen/argon are standard practices .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in multi-step syntheses?

The dioxaborolane group acts as a transient directing group in C–H functionalization reactions. Steric hindrance from the dimethylamino and phenyl substituents can slow transmetalation steps in cross-coupling but improve selectivity for bulky substrates. Computational studies (DFT) on analogous systems suggest that electron-donating groups stabilize transition states, reducing activation barriers .

Q. How do moisture and oxygen affect the compound’s stability, and what mitigation strategies are effective?

The dioxaborolane ring is prone to hydrolysis, forming boronic acids. Degradation kinetics studies show that storing the compound under inert gas with desiccants (e.g., silica gel) at –20°C extends stability. In reactions, using Schlenk lines or gloveboxes prevents oxidation. TLC or in-situ IR monitoring can detect decomposition early .

Q. Are there contradictions in catalytic efficiency between palladium and nickel systems?

Yes. Palladium catalysts (e.g., Pd(dppf)Cl₂) achieve higher yields (>90%) for aryl–aryl couplings, while nickel systems (e.g., NiCl₂/dppp) are cost-effective but sensitive to ligand steric effects. Contradictions arise in substrate scope: Pd tolerates electron-deficient aromatics, whereas Ni performs better with electron-rich substrates. Contamination by trace metals (e.g., Zn in Negishi couplings) may also skew results .

Q. What role does this compound play in designing stimuli-responsive materials?

The boronic ester group enables dynamic covalent chemistry, forming pH-responsive hydrogels or self-healing polymers. For example, reversible boronate ester linkages with diols create tunable networks. Research on similar compounds highlights applications in drug delivery systems, where the dimethylamino group enhances biocompatibility .

Methodological Recommendations

- Purification: Use column chromatography with silica gel (hexane/EtOAc gradients) to separate byproducts. Avoid aqueous workups to prevent boronate hydrolysis .

- Data Validation: Cross-reference NMR shifts with DFT-predicted values to confirm assignments. For reproducibility, report reaction atmospheres (e.g., N₂ vs. Ar) and solvent dryness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.